2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 5-bromothiophene moiety at position 2 and a formyl group at position 2. The bromine atom enhances halogen bonding interactions, while the thiophene ring contributes to π-π stacking, making the compound valuable in supramolecular chemistry and drug design .
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-10-5-4-9(17-10)12-8(7-16)15-6-2-1-3-11(15)14-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZSQUJYQITRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with α-Bromo Ketones
Reaction of 2-aminopyridine with 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one in refluxing ethanol yields 2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine. The mechanism proceeds via nucleophilic attack of the aminopyridine’s nitrogen on the carbonyl carbon, followed by bromide displacement and aromatization.
Typical Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Aminopyridine | 1.0 equiv | Nucleophile |
| 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | 1.1 equiv | Electrophile |
| Ethanol | 0.3 M | Solvent |
| Temperature | 80°C, 12 h | Reflux |
Multi-Component Reactions (MCRs)
Iodine-catalyzed three-component reactions enable one-pot synthesis of 2-aryl imidazo[1,2-a]pyridines. Using 5-bromo-2-thiophenecarbaldehyde, 2-aminopyridine, and tert-butylisocyanide in ethanol with I₂ (10 mol%) at 70°C for 3 h provides the 2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine core.
Advantages
C3-Formylation via Vilsmeier-Haack Reaction
The aldehyde group at C3 is introduced via Vilsmeier-Haack formylation, leveraging POCl₃ and DMF to generate the chloroiminium ion electrophile.
Standard Protocol
- Reagent Preparation : POCl₃ (2.3 equiv) is added to DMF at 0°C, forming the Vilsmeier reagent.
- Substrate Addition : 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine (1.0 equiv) is introduced, and the mixture is heated to 80°C for 5 h.
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography (hexane/EtOAc) yield the aldehyde.
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| POCl₃:DMF Ratio | 1:1.2 (v/v) | Maximizes electrophile formation |
| Temperature | 80°C | Balances rate and decomposition |
| Reaction Time | 5 h | >90% conversion |
Mechanistic Insights
The Vilsmeier reagent ([(CH₃)₂N+=CHCl]Cl⁻) attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine, followed by hydrolysis to yield the aldehyde. Regioselectivity is governed by the aromatic system’s electron density distribution, with C3 being the most nucleophilic site.
Alternative Formylation Strategies
Direct Oxidative Formylation
While less common, MnO₂-mediated oxidation of 3-hydroxymethyl intermediates offers a metal-free alternative. However, yields are suboptimal (45–52%) compared to Vilsmeier-Haack.
Palladium-Catalyzed Carbonylation
Palladium(II) acetate with CO gas under high pressure (20 atm) introduces the aldehyde via C–H activation. This method remains exploratory, with limited substrate scope.
Characterization and Validation
Synthetic batches are validated via:
- ¹H NMR : Aldehyde proton at δ 10.10 ppm (singlet).
- ¹³C NMR : Carbonyl signal at δ 179.6 ppm.
- HRMS : [M+H]⁺ at m/z 307.17.
Purity Metrics
| Method | Result |
|---|---|
| HPLC (C18 column) | ≥98.5% |
| Melting Point | 159–161°C |
Challenges and Optimization
Regioselectivity in Cyclization
Competing formation of 2- vs. 3-substituted imidazo[1,2-a]pyridines is mitigated by:
Formylation Side Reactions
Over-oxidation to carboxylic acids is prevented by:
Scalability and Industrial Relevance
A patented route (EP1172364A1) achieves kilogram-scale synthesis via:
- Aminomethylation : Introduces dimethylamine at C3.
- Cyanide Displacement : Generates 3-cyano intermediate.
- Hydrolysis and Activation : CDI-mediated amidation.
Key Advantages
Emerging Methodologies
Bi(OTf)₃-Catalyzed Reactions
Bismuth triflate (5 mol%) in dichloroethane enables Ritter-type formylation at 150°C, though yields are moderate (65%).
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times from hours to minutes, enhancing throughput for high-demand intermediates.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, information regarding specific applications of the chemical compound "2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde" is limited within the provided search results. However, based on the available data, we can compile some relevant information.
Basic Information
- Chemical Name: this compound .
- Molecular Formula: .
- Molecular Weight: 307.17 g/mol .
- CAS Number: 898379-45-8 .
- Minimum Purity: 95% .
Potential Applications and Research Areas
Given the scarcity of direct applications for the specified compound,related compounds can provide insights into potential research areas:
- Building Blocks for Synthesis: The compound belongs to a class of imidazopyridines, which are heterocyclic building blocks . These are used in creating various compounds for different applications .
- Pharmaceutical Research: Imidazopyridines and related structures are explored in pharmaceutical chemistry . They form the core structure of various bioactive molecules.
- Material Science: Thiophene derivatives are often used in material science for creating organic electronic materials . The bromine substituent can be used for further modification and functionalization of molecules.
Safety Information
Mechanism of Action
The mechanism by which 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The bromothiophene moiety can engage in halogen bonding, while the imidazo[1,2-a]pyridine core can participate in π-π stacking interactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 2 and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
- Synthetic Routes : While 2-(4-bromophenyl) derivatives are synthesized via POCl3/DMF-mediated formylation , 2-(4-methoxyphenyl) analogs (9a) are prepared through oxidative cyclization, achieving 87% yield .
- Thermal Stability : The methoxyphenyl derivative (9a) exhibits a higher melting point (146–148°C) than phenyl-substituted analogs, likely due to improved crystallinity from methoxy group packing .
Reactivity and Functionalization
- Condensation Reactions: The carbaldehyde group in the target compound enables condensation with amines to form Schiff bases or with diaminobenzene derivatives to yield benzimidazoles (e.g., compound 11a in ). Similar reactivity is observed in 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which reacts with benzene-1,2-diamine to form bioactive benzimidazoles .
- Halogen Exchange : The bromine in the thiophene ring allows for cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 6-bromo-2-(3-methoxyphenyl) derivatives .
Spectral and Crystallographic Data
- IR Spectroscopy : Carbaldehyde derivatives show characteristic C=O stretches at 1656–1685 cm⁻¹ . Bromine substitution induces shifts in aromatic C-Br stretches (∼750 cm⁻¹) .
- NMR/MS : The target compound’s ¹H NMR would resemble 9a, with aldehyde protons at δ 10.04 ppm and aromatic protons between δ 7.03–9.66 ppm .
Biological Activity
2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde, a compound with the CAS Number 898379-45-8, is a derivative of the imidazo[1,2-a]pyridine class. This class is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound positions it as a candidate for various pharmacological studies, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 307.17 g/mol. The presence of both bromine and sulfur in its structure contributes to its biological activity, potentially enhancing its interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research indicates that modifications in the imidazo[1,2-a]pyridine scaffold can significantly enhance anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MIA | MDA-MB-231 | 12.5 | NF-κB inhibition |
| MIA + Curcumin | SKOV3 | 10.0 | STAT3 suppression |
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are also noteworthy. Studies have demonstrated that these compounds can suppress inflammatory pathways, particularly by inhibiting NF-κB and STAT3 signaling pathways. For example, the combination of imidazo[1,2-a]pyridine derivatives with curcumin has shown enhanced anti-inflammatory effects in vitro .
Table 2: Anti-inflammatory Activity Overview
| Compound | Inflammatory Model | Effect Observed | Mechanism |
|---|---|---|---|
| MIA | RAW 264.7 cells | Reduced NO production | iNOS inhibition |
| MIA + Curcumin | MDA-MB-231 cells | Lowered cytokine levels | NF-κB suppression |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhances the compound's reactivity towards biological targets, improving its efficacy against cancer and inflammation .
Case Studies
Case Study 1: Anticancer Activity Against Breast Cancer
A recent study evaluated the effects of this compound on breast cancer cell lines (MDA-MB-231). The results indicated a significant decrease in cell viability at lower concentrations compared to controls. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .
Case Study 2: Synergistic Effects with Curcumin
Another investigation focused on the synergistic effects of combining this compound with curcumin in ovarian cancer models (SKOV3). The combination therapy resulted in enhanced anti-inflammatory responses and reduced tumor growth metrics compared to either agent alone. This suggests a promising avenue for combination therapies in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
